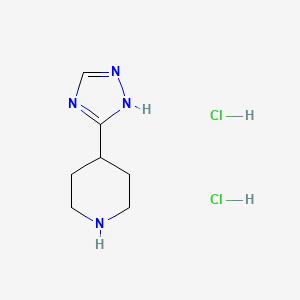

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride

描述

属性

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJFIXCEFHUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-75-9 | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Boc-Protected Piperidine Precursors and Hydrazine Hydrate (Based on Patent CN104341389A)

- Starting Material: 1-Boc-piperidin-3-ethyl formate.

- Step 1: Amidation by reacting the ester with hydrazine hydrate in methanol at room temperature for 24 hours to yield 1-Boc-piperidin-3-formyl hydrazine.

- Step 2: Condensation and ring closure to form the 1,2,4-triazole ring.

- Step 3: Removal of the Boc protecting group using hydrogen chloride in methylene dichloride at room temperature for 15 hours.

- Outcome: The target 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is obtained as a solid after filtration and drying.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Hydrazine hydrate, MeOH, RT, 24h | Amidation of ester to hydrazine | 21 g product from 27 g starting material |

| 2 | Condensation and cyclization | Formation of triazole ring | Intermediate step |

| 3 | HCl in methylene dichloride, RT, 15h | Boc deprotection and salt formation | 7 g final dihydrochloride salt |

This method emphasizes ease of operation, use of readily available starting materials, and suitable overall yield with controlled reaction conditions.

Multi-Step Synthesis via Tosylated Piperidine Intermediates and Hydrazide Formation (Based on Research Publications)

- Step 1: Tosylation of piperidine to form 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine.

- Step 2: Conversion to hydrazide by refluxing with hydrazine monohydrate in methanol.

- Step 3: Reaction with methyl isothiocyanate to yield a thiocarbonyl hydrazide intermediate.

- Step 4: Cyclization to form the 1,2,4-triazole ring attached to the piperidine moiety.

- Step 5: Subsequent functionalization or salt formation as needed.

This approach involves careful control of pH, reflux conditions, and purification by precipitation. The sequence allows for diverse substitution patterns on the triazole ring by varying reagents in the later steps.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-Toluenesulfonyl chloride, Na2CO3 (pH 10), RT | Tosylation of piperidine | Monitored by TLC |

| 2 | Hydrazine monohydrate, MeOH, reflux 4 h | Formation of hydrazide | Precipitate isolation |

| 3 | Methyl isothiocyanate, EtOH, reflux 2 h | Thiocarbonyl hydrazide synthesis | Purification by washing |

| 4 | Cyclization under appropriate conditions | Formation of 1,2,4-triazole ring | Yields triazolylpiperidine |

This method is documented with spectral characterization (IR, NMR, MS) confirming the structure of intermediates and final products.

Salt Formation

The dihydrochloride salt is typically formed by treating the free base triazolylpiperidine compound with excess hydrochloric acid in an organic solvent such as methylene chloride or methanol, followed by stirring at room temperature and filtration of the precipitated salt. This step improves compound stability and facilitates handling.

- The Boc-protected route is advantageous for its operational simplicity and use of commercially available starting materials.

- The tosylated intermediate method allows for structural diversification and detailed mechanistic control.

- Both methods require careful handling of hydrazine derivatives and acid treatment steps.

- Spectroscopic methods (IR, NMR, MS) are essential for confirming the formation of the triazole ring and purity of intermediates.

- The dihydrochloride salt form enhances compound stability and is preferred for downstream pharmaceutical applications.

The preparation of this compound involves strategic synthesis of hydrazine-containing piperidine intermediates followed by cyclization to form the triazole ring and subsequent salt formation. Two main synthetic routes are established: one utilizing Boc-protected piperidine esters and another employing tosylated piperidine derivatives with hydrazide and thiocarbonyl intermediates. Both routes have demonstrated efficacy, with the choice depending on available materials, desired substitution patterns, and scalability requirements.

化学反应分析

Types of Chemical Reactions

The compound undergoes diverse reactions due to its functional groups:

2.1 Substitution Reactions

The triazole ring participates in nucleophilic substitution, particularly with thiol groups or alkylating agents. For example, reacting with 2-bromoethanamides forms thioether derivatives, as demonstrated in enzyme inhibition studies .

2.2 Oxidation

Triazole rings can be oxidized to form oxides, altering their electronic properties. This reaction is typically catalyzed by oxidizing agents like hydrogen peroxide .

2.3 Reduction

Reduction reactions convert the triazole ring into its reduced form, often using sodium borohydride. This step is critical in synthesizing intermediates for further functionalization .

2.4 Amidation/Condensation

The piperidine moiety undergoes amidation with ethoxycarbonylhydrazones, forming triazolones. This reaction pathway is detailed in studies on triazole derivatives .

Common Reagents and Conditions

Reagents and conditions vary based on the reaction type:

Major Products Formed

Key products from these reactions include:

4.1 Thioether Derivatives

Reaction with 2-bromoethanamides yields compounds like 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine .

4.2 Triazolones

Amidation forms triazolones (e.g., 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones ), which exhibit enzyme inhibition properties .

4.3 Oxidized Triazoles

Oxidation produces triazole oxides, which are less studied but show potential in medicinal chemistry .

Mechanisms of Biochemical Interaction

The compound interacts with biological targets through:

5.1 Enzyme Inhibition

Triazole derivatives inhibit enzymes like acetylcholinesterase (AChE) and urease. For example, 12d (methyl phenyl derivative) shows IC₅₀ values of 0.73 ± 0.54 μM for AChE inhibition .

5.2 Hydrogen Bonding

The triazole ring forms hydrogen bonds with active sites of enzymes, enhancing binding affinity .

5.3 Antimicrobial Activity

Structural modifications (e.g., substitution) improve interactions with microbial targets, as evidenced by inhibition zones against Staphylococcus aureus (15 mm).

科学研究应用

The compound 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (CID 71299989) is a synthetic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies from verified sources.

Basic Information

- Chemical Formula : CHClN

- Molecular Weight : 207.12 g/mol

- CAS Number : 1387790-18-5

Structure

The structure of this compound features a piperidine ring substituted with a triazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety enhances the compound's ability to inhibit fungal growth and has been studied for its effectiveness against various bacterial strains. For instance, studies have demonstrated the efficacy of similar triazole derivatives in inhibiting the growth of Candida species and Aspergillus species.

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have indicated that this compound may act as an inhibitor of certain cancer cell lines. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neurological Applications

The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier is crucial for its application in neurological contexts.

Agricultural Uses

Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against a range of plant pathogens. The potential application of this compound as a novel fungicide is an area of ongoing research.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various triazole derivatives against fungal infections. The results indicated that compounds similar to this compound exhibited potent antifungal activity, suggesting its potential use in clinical settings.

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Letters, the authors investigated the effects of triazole-containing compounds on breast cancer cell lines. They reported that treatment with these compounds led to significant reductions in cell viability and increased markers of apoptosis, highlighting the therapeutic potential of such derivatives.

Case Study 3: Neuroprotection

A study published in Neuropharmacology explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in animal models.

作用机制

The mechanism of action of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved in these processes are complex and depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical and Functional Differences

Ethyl (): Increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. 2-Methoxyethyl (CAS in ): Enhances polarity and hydrogen-bonding capacity, which may improve target engagement in hydrophilic binding pockets.

Positional Isomerism :

- The 4-position substitution on piperidine in the target compound contrasts with 3-position derivatives (e.g., CAS 1305712-63-3). This positional shift can dramatically alter receptor binding kinetics due to conformational changes in the piperidine ring .

Salt Forms: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., CAS 1305712-63-3) .

生物活性

4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring and a triazole moiety, which are known for their roles in various pharmacological applications, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on proteins, while the piperidine ring may interact with hydrophobic regions. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can act as an antagonist or inverse agonist at certain receptors, influencing physiological responses.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

Anticonvulsant Activity

Studies have indicated that derivatives of 4-(4H-1,2,4-Triazol-3-yl)piperidine exhibit anticonvulsant properties. For example, compounds synthesized from this scaffold showed high antagonistic activity at the H3 receptor, with IC50 values in the nanomolar range. These compounds provided protection in animal models against seizure-inducing stimuli .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates significant activity against various bacterial strains. For instance, certain derivatives showed enhanced effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Some synthesized analogs have shown cytotoxic effects against cancer cell lines, indicating the potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of this compound:

- Synthesis and Anticonvulsant Evaluation : A study synthesized several triazole derivatives and assessed their anticonvulsant effects using the maximal electroshock seizure (MES) model. The most potent compounds exhibited IC50 values as low as 5.92 nM .

- Antimicrobial Screening : In another investigation, various triazole-piperidine derivatives were screened for antimicrobial activity. The results highlighted several compounds with significant inhibitory effects against common pathogens .

- Cytotoxicity Studies : Research into the cytotoxicity of these compounds revealed promising results against multiple cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

常见问题

Basic: What are the recommended analytical techniques for confirming the purity and structural integrity of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride?

Methodological Answer:

- HPLC : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity (≥98% as per typical standards for research-grade compounds) .

- 1H NMR : Analyze the proton environment to confirm the presence of the triazole and piperidine moieties. Detect trace solvents (e.g., acetone at 0.2% as shown in ).

- LC/MS : Confirm the molecular ion peak ([M+H]+) and fragmentation pattern to verify the molecular formula .

- Elemental Analysis : Validate chloride content via combustion analysis (e.g., %Cl matched to theoretical values).

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation (as advised in SDS for structurally similar compounds ).

- Spill Management : Decontaminate spills with absorbent materials and dispose of as hazardous waste. Avoid aqueous release due to potential environmental toxicity .

Advanced: How can researchers optimize synthetic routes for this compound when conflicting literature methods yield inconsistent results?

Methodological Answer:

- Route Selection : Compare methods for analogous piperidine-triazole derivatives (e.g., solvent systems, catalysts, and reaction times) . Prioritize routes with >90% yields in peer-reviewed studies.

- Troubleshooting :

- Scale-Up : Validate reproducibility at small scale (1–5 g) before scaling, monitoring exothermic reactions with inline IR spectroscopy .

Advanced: How should crystallographic data discrepancies (e.g., twinning or poor resolution) be addressed during structural elucidation?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm) to improve data quality .

- Refinement : Apply SHELXL with twin refinement options (e.g., TWIN/BASF commands) for twinned crystals . Cross-validate with DFT-calculated bond lengths/angles.

- Validation Tools : Leverage the Cambridge Structural Database (CSD) to compare packing motifs of similar dihydrochloride salts .

Basic: What spectroscopic markers distinguish this compound from its analogs?

Methodological Answer:

- FT-IR : Identify N-H stretches (~3200 cm⁻¹ for triazole) and C-N vibrations (~1600 cm⁻¹) .

- 13C NMR : Look for deshielded carbons adjacent to the triazole ring (δ 145–155 ppm) .

- Mass Spectrometry : Monitor for characteristic fragments (e.g., loss of HCl or triazole ring cleavage) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

Methodological Answer:

- Assay Standardization :

- Use a common cell line (e.g., HEK293) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements.

- Validate purity (>95%) via HPLC before testing to exclude impurity-driven effects .

- Mechanistic Studies : Perform isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Basic: What are the storage and stability requirements for long-term preservation of this compound?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

- Stability Monitoring : Conduct quarterly HPLC checks to detect degradation (e.g., triazole ring oxidation) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize transition states for triazole-piperidine coupling using Gaussian or ORCA software .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .

Basic: What are the key steps for validating synthetic intermediates during multi-step synthesis?

Methodological Answer:

- Intermediate Purity : Use TLC (silica plates, UV visualization) and in-process LC/MS to confirm retention times .

- Functional Group Analysis : Employ FT-IR for real-time monitoring of triazole formation (~1550 cm⁻¹ C=N stretch) .

Advanced: How can researchers address solubility challenges in biological assays for this hydrochloride salt?

Methodological Answer:

- Buffer Optimization : Test phosphate-buffered saline (PBS) with 0.1% DMSO or cyclodextrin-based solubilizers .

- Salt Exchange : Convert to a mesylate or citrate salt via ion-exchange chromatography if HCl interferes with assay pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。